Synthesis and Characterization of Atropine Oxide Hydrochloride: A Technical Guide
Synthesis and Characterization of Atropine Oxide Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Atropine (B194438) oxide hydrochloride. The document details the synthetic route from its parent compound, atropine, outlines rigorous analytical methods for its characterization, and discusses its mechanism of action as a muscarinic acetylcholine (B1216132) receptor antagonist.
Introduction
Atropine, a tropane (B1204802) alkaloid, is a well-known competitive antagonist of muscarinic acetylcholine receptors. Its N-oxide derivative, Atropine oxide hydrochloride, is a metabolite and a compound of interest for its pharmacological properties. This guide serves as a technical resource for professionals engaged in the research and development of atropine derivatives, providing detailed experimental protocols and characterization data.
Synthesis of Atropine Oxide Hydrochloride
The synthesis of Atropine oxide hydrochloride is achieved through the N-oxidation of atropine. A common and effective method involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or a persulfate salt like potassium peroxymonosulfate (B1194676) (Oxone®). Following the oxidation, the resulting atropine N-oxide is converted to its hydrochloride salt.
Experimental Protocol: Oxidation of Atropine to Atropine N-oxide
Materials:
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Atropine
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meta-Chloroperoxybenzoic acid (m-CPBA) or Potassium peroxymonosulfate (Oxone®)
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Dichloromethane (B109758) (CH₂Cl₂) or a mixture of Ethanol (B145695) and Water
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Saturated sodium bicarbonate solution (NaHCO₃)
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Saturated sodium sulfite (B76179) solution (Na₂SO₃)
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Anhydrous sodium sulfate (B86663) (Na₂SO₄)
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Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether or isopropanol)
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Diethyl ether or a mixture of heptane (B126788) and dichloromethane for recrystallization
Procedure using m-CPBA:
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Dissolve atropine in dichloromethane in a round-bottom flask.
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Cool the solution to 0°C in an ice bath.
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Slowly add a solution of m-CPBA in dichloromethane to the atropine solution while stirring.
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Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
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Monitor the reaction progress using thin-layer chromatography (TLC).
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Upon completion, quench the excess m-CPBA by adding a saturated aqueous solution of sodium sulfite.
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Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove m-chlorobenzoic acid, followed by a wash with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude atropine N-oxide.
Procedure using Potassium Peroxymonosulfate (Oxone®):
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Dissolve atropine in a mixture of ethanol and water.
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Add a solution of Oxone® in water dropwise to the atropine solution at room temperature.
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Stir the reaction mixture for 1-3 hours, monitoring by TLC.
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Once the reaction is complete, adjust the pH to basic (pH > 8) with a suitable base (e.g., sodium carbonate).
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Extract the aqueous layer with dichloromethane.
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Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude atropine N-oxide.
Experimental Protocol: Formation and Purification of Atropine Oxide Hydrochloride
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Dissolve the crude atropine N-oxide in a minimal amount of a suitable solvent like diethyl ether or acetone.
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Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) until precipitation is complete.
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Collect the precipitate by filtration and wash with cold diethyl ether.
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Recrystallize the crude Atropine oxide hydrochloride from a suitable solvent system, such as a mixture of heptane and dichloromethane, to obtain the purified product.[1]
Characterization of Atropine Oxide Hydrochloride
A comprehensive characterization of Atropine oxide hydrochloride is essential to confirm its identity, purity, and structural integrity. This involves a combination of spectroscopic and chromatographic techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of Atropine oxide hydrochloride and for quantifying it in various matrices. A validated reverse-phase HPLC (RP-HPLC) method is typically employed.
Table 1: HPLC Method Parameters for Analysis of Atropine and Related Compounds
| Parameter | Value |
| Column | C18 (e.g., Phenomenex Kinetex C18, 250x4.6mm, 5µm)[2] |
| Mobile Phase | A: pH 2.50 buffer:acetonitrile (950:50 v/v)[2] |
| B: pH 2.50 buffer:acetonitrile (200:800 v/v)[2] | |
| Flow Rate | 2.0 mL/min[2] |
| Detection | UV at 210 nm[2] |
| Column Temp. | 50°C[2] |
| Sample Temp. | 5°C[2] |
Spectroscopic Characterization
Spectroscopic methods provide detailed structural information about the synthesized molecule.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Representative ¹³C NMR Chemical Shifts for Atropine
| Atom | Chemical Shift (ppm) |
| C=O | 175.80 |
| C (aromatic, quaternary) | 137.87 |
| CH (aromatic) | 131.87, 130.96, 130.89 |
| C-O (ester) | 68.24 |
| C-N (bridgehead) | 64.85, 64.74 |
| CH-O | 64.84 |
| CH-Ph | 56.27 |
| N-CH₃ | 41.18 |
| CH₂ (ring) | 37.04, 36.88, 25.87, 25.61 |
Data sourced from the Biological Magnetic Resonance Bank (BMRB) entry bmse000649 for Atropine in D₂O.[3]
3.2.2. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. The electron ionization (EI) mass spectrum of atropine shows a characteristic base peak at m/z 124.[4] For Atropine oxide, the fragmentation pattern will be different due to the presence of the N-oxide group.[5]
Table 3: Key Mass Fragments for Atropine
| m/z | Proposed Fragment |
| 289 | [M]⁺ |
| 124 | [C₈H₁₂N]⁺ (tropane moiety) |
| 94 | [C₆H₈N]⁺ |
| 103 | [C₇H₇O]⁺ (tropic acid fragment) |
Data is for the parent compound, Atropine.[6]
3.2.3. Infrared (IR) Spectroscopy
IR spectroscopy helps to identify the functional groups present in the molecule. The spectrum of Atropine oxide hydrochloride is expected to show characteristic peaks for the hydroxyl, ester carbonyl, and N-oxide groups.
Table 4: Expected IR Absorption Bands for Atropine Oxide Hydrochloride
| Functional Group | Wavenumber (cm⁻¹) |
| O-H stretch (hydroxyl) | 3200-3500 |
| C-H stretch (aromatic) | 3000-3100 |
| C-H stretch (aliphatic) | 2850-3000 |
| C=O stretch (ester) | 1715-1730 |
| C=C stretch (aromatic) | 1400-1600 |
| C-O stretch (ester) | 1100-1300 |
| N-O stretch | ~950-970 |
Data is based on typical ranges and spectra of similar compounds.[7]
Mechanism of Action: Muscarinic Receptor Antagonism
Atropine and its derivatives, including Atropine oxide hydrochloride, act as competitive antagonists at muscarinic acetylcholine receptors (mAChRs). There are five subtypes of mAChRs (M1-M5), which are G-protein coupled receptors (GPCRs).
-
M1, M3, and M5 receptors couple to Gq proteins. Antagonism of these receptors inhibits the phospholipase C (PLC) pathway, leading to a decrease in the production of inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG). This, in turn, reduces the release of intracellular calcium.[8]
-
M2 and M4 receptors couple to Gi proteins. Antagonism of these receptors leads to an increase in the activity of adenylyl cyclase, resulting in higher levels of cyclic AMP (camp).[9]
By blocking the binding of acetylcholine, Atropine oxide hydrochloride inhibits the downstream signaling cascades of these receptors, leading to its various physiological effects.
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of Atropine oxide hydrochloride.
Characterization Workflow
Caption: Analytical workflow for the characterization of Atropine oxide hydrochloride.
Signaling Pathway of Muscarinic Receptor Antagonism
Caption: Simplified signaling pathways of muscarinic acetylcholine receptors and the antagonistic action of Atropine oxide hydrochloride.
References
- 1. WO2016016692A1 - Process for preparation of atropine - Google Patents [patents.google.com]
- 2. abap.co.in [abap.co.in]
- 3. bmse000649 Atropine at BMRB [bmrb.io]
- 4. Atropine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 8. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]
- 9. Gs / Gi Pathway Mnemonic for USMLE [pixorize.com]
